An In-depth Technical Guide to 3-Methoxy-2,4-dimethylpyridine (CAS 1227579-23-8)
An In-depth Technical Guide to 3-Methoxy-2,4-dimethylpyridine (CAS 1227579-23-8)
Part 1: Physicochemical and Spectroscopic Profile
The precise experimental values for the physicochemical properties of 3-Methoxy-2,4-dimethylpyridine are yet to be reported. However, we can infer a likely profile by examining related structures.
Predicted Physicochemical Properties
A summary of predicted and known properties of analogous compounds is presented below to provide a comparative context.
| Property | Predicted for 3-Methoxy-2,4-dimethylpyridine | 4-Methoxy-2,3-dimethylpyridine[1] | 4-Methoxy-3,5-dimethylpyridine[2] | 2,4-Dimethylpyridine[3] |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | C₈H₁₁NO | C₇H₉N |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol | 137.18 g/mol | 107.15 g/mol |
| Appearance | Likely a liquid or low-melting solid | Not specified | Solid | Not specified |
| Boiling Point | Estimated: 180-200 °C | Not specified | Not specified | 159 °C |
| Melting Point | Estimated: < 25 °C | Not specified | Not specified | -6 °C |
| Solubility | Expected to be soluble in organic solvents | Not specified | Not specified | Not specified |
| pKa | Estimated: 5-6 | Not specified | Not specified | 6.66 |
The presence of the methoxy group and two methyl groups on the pyridine ring will influence its boiling point and solubility. The methoxy group can participate in hydrogen bonding as an acceptor, which might slightly increase its water solubility compared to a non-substituted pyridine.
Anticipated Spectroscopic Data
While experimental spectra are unavailable, a predicted spectroscopic profile is crucial for the identification and characterization of 3-Methoxy-2,4-dimethylpyridine.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups.
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Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.5 ppm), corresponding to the protons at the 5- and 6-positions of the pyridine ring.
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Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.
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Methyl Protons: Two distinct singlets for the methyl groups at the 2- and 4-positions, likely in the region of δ 2.2-2.6 ppm, each integrating to three protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework.
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Aromatic Carbons: Six distinct signals in the downfield region (δ 110-160 ppm). The carbon attached to the methoxy group (C3) and the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.
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Methoxy Carbon: A signal around δ 55-60 ppm.
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Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm).
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 137. Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 122, or loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z = 107.[2]
Part 2: Synthesis and Reactivity
While a specific, validated synthesis for 3-Methoxy-2,4-dimethylpyridine is not documented in the provided search results, a plausible synthetic strategy can be devised based on established pyridine chemistry.
Hypothetical Synthesis Workflow
A potential route could start from a readily available substituted pyridine. One such approach could involve the methoxylation of a corresponding hydroxypyridine or the displacement of a suitable leaving group (e.g., a halide) with a methoxide source.
Caption: Hypothetical Williamson ether synthesis for 3-Methoxy-2,4-dimethylpyridine.
Experimental Protocol (Hypothetical):
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Deprotonation: To a solution of 2,4-Dimethyl-3-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
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Alkylation: After the evolution of hydrogen gas ceases, add methyl iodide (CH₃I) dropwise to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Part 3: Applications in Research and Drug Development
Substituted pyridines are a cornerstone of medicinal chemistry due to their presence in numerous biologically active compounds.[4][5] The structural motifs of 3-Methoxy-2,4-dimethylpyridine suggest its potential as a valuable building block in the synthesis of more complex molecules with therapeutic potential.
Potential as a Pharmaceutical Intermediate
The methoxy and methyl substitutions on the pyridine ring can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. For instance, methoxy groups can be metabolically labile, offering a site for biotransformation, or they can be involved in crucial hydrogen bonding interactions with biological targets. The methyl groups can provide steric bulk and enhance binding affinity.
Many pyridine derivatives are used as intermediates in the synthesis of pharmaceuticals. For example, 4-Methoxy-3,5-dimethylpyridine is a precursor in the synthesis of pharmaceutical intermediates.[2] Similarly, other substituted pyridines are key intermediates in the production of drugs like Rabeprazole.[6]
Sources
- 1. 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
